7-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline” is a chemical compound with the formula C16H19BFNO3 . It is typically in-stock and has a molecular weight of 303.14 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, a boric acid derivative, was obtained by a two-step substitution reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like FTIR, 1H and 13C NMR, and MS . The single crystal structure was determined by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) was applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis
The compound has a molecular formula of C16H19BFNO3 and a molecular weight of 303.14 . More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
-
Synthesis and Crystal Structure Analysis
- Field : Structural Chemistry
- Application : The compound is an important boric acid derivative. It is obtained by a two-step substitution reaction .
- Method : The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS. The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .
- Results : The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .
-
Synthesis of Heterocycles
- Field : Molecular Diversity
- Application : The compound is used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
- Method : The synthetic methodology of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems .
- Results : The synthesis of these heterocycles leads to compounds displaying unique biological activities .
-
Synthesis of Copolymers
- Field : Polymer Chemistry
- Application : The compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Method : The exact method of application is not specified in the source .
- Results : The synthesis leads to novel copolymers with unique optical and electrochemical properties .
-
Suzuki–Miyaura Cross-Coupling Reaction
- Field : Organic Chemistry
- Application : The compound is used in Suzuki–Miyaura cross-coupling reaction with aryl halides to form C-C bonds .
- Method : The compound is used for the synthesis of biphenyl derivatives by selective ortho C-H arylation of ketones using Rh catalyst .
- Results : The result is the formation of C-C bonds and the synthesis of biphenyl derivatives .
-
Borylation at the Benzylic C-H Bond of Alkylbenzenes
-
Hydroboration of Alkyl or Aryl Alkynes and Alkenes
-
Synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
- Field : Structural Chemistry
- Application : The compound is used in the synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, an important boric acid derivative .
- Method : The compound is synthesized through a two-step substitution reaction. Its structure is confirmed by NMR spectroscopy, MS, and single crystal X-ray diffraction .
- Results : The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .
-
Synthesis of Novel Copolymers
- Field : Polymer Chemistry
- Application : The compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Method : The exact method of application is not specified in the source .
- Results : The synthesis leads to novel copolymers with unique optical and electrochemical properties .
Future Directions
properties
IUPAC Name |
7-fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BFNO3/c1-15(2)16(3,4)22-17(21-15)11-6-7-19-13-9-12(18)14(20-5)8-10(11)13/h6-9H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDSWAUVPZUTCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C(=CC3=NC=C2)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.